molecular formula C16H11ClN2O4 B2796849 5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole CAS No. 338785-39-0

5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole

Cat. No.: B2796849
CAS No.: 338785-39-0
M. Wt: 330.72
InChI Key: ONKRVSHGMGBFGK-VQHVLOKHSA-N
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Description

5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a furan ring, a nitro group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenylacetylene and carbonyl compounds, under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols and carbonyl compounds, under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the furan and oxazole rings through a vinyl linkage, which can be achieved using palladium-catalyzed cross-coupling reactions, such as the Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Products may include compounds with additional oxygen-containing functional groups.

    Reduction: Products may include amino derivatives.

    Substitution: Products may include derivatives with new substituents on the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound may be explored for its potential therapeutic applications. This could include its use as a lead compound for the development of new drugs or as a tool for studying disease mechanisms.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.

    5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.

    5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-pyrazole: Similar structure but with a pyrazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole lies in its specific combination of functional groups and ring systems

Properties

IUPAC Name

5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c1-10-16(19(20)21)15(23-18-10)9-7-13-6-8-14(22-13)11-2-4-12(17)5-3-11/h2-9H,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKRVSHGMGBFGK-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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